molecular formula C11H12O B1582765 6-Methyl-1-tetralone CAS No. 51015-29-3

6-Methyl-1-tetralone

Cat. No.: B1582765
CAS No.: 51015-29-3
M. Wt: 160.21 g/mol
InChI Key: FPOGGJAFMWYNLI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-1-tetralone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of anisole with an acylating agent in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in a solvent like benzene at temperatures ranging from -10°C to 40°C. The intermediate product is then further reacted at higher temperatures (70-120°C) to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and solvents, along with precise temperature control, ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1-tetralone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids or quinones.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-Methyl-1-tetralone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1-tetralone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    1-Tetralone: A structurally similar compound with a ketone group at the first position.

    6-Methoxy-1-tetralone: Differing by a methoxy group at the sixth position.

    4,7-Dimethyl-6-methoxy-1-tetralone: Found in natural products like Aristelegone A.

Uniqueness: 6-Methyl-1-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the sixth position influences its electronic properties and steric interactions, differentiating it from other tetralones .

Properties

IUPAC Name

6-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOGGJAFMWYNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068608
Record name 1(2H)-Naphthalenone, 3,4-dihydro-6-methyl-
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51015-29-3
Record name 6-Methyl-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51015-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6-methylnaphthalen-1(2H)-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-6-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-6-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-6-methylnaphthalen-1(2H)-one
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Record name 3,4-DIHYDRO-6-METHYLNAPHTHALEN-1(2H)-ONE
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Synthesis routes and methods

Procedure details

A solution of 19 (1.4 g, 6.1 mmol), methyl boronic acid (0.6 g, 9.3 mmol), Pd(OAc)2 (0.07 g, 0.31 mmol), PPh3 (0.16 g, 0.61 mmol), and K3PO4 (5.2 g, 24 mmol) in dry THF were stirred at reflux under N2 atm overnight. After cooling at room temperature, crude was filtered through celite, concentrated by rotary evaporation, and purified by column chromatography to give 6-methyl-3,4-dihydronaphthalen-1(2H)-one (20) (88%). 1H NMR (600 MHz, CDCl3) δ 7.93 (d, J=12.0 Hz, 1H), 7.11 (d, J=12.0 Hz, 1H), 7.06 (s, 1H), 2.92 (t, J=6.0 Hz, 2H), 2.63 (t, J=12.0 Hz, 2H), 2.37 (s, 3H), 2.13-2.10 (m, 2H). GC-MS (ES) for C11H12O [M]+ 160.
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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